N-ethyl-2-methyl-N-phenylpentanamide
Description
N-ethyl-2-methyl-N-phenylpentanamide is a substituted pentanamide featuring a five-carbon backbone (pentanoyl chain) with a methyl group at the second carbon. The nitrogen atom is bonded to an ethyl group and a phenyl ring, creating a branched, lipophilic structure. This compound’s molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (calculated based on IUPAC nomenclature rules).
Properties
IUPAC Name |
N-ethyl-2-methyl-N-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-9-12(3)14(16)15(5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUGGQYXGKNPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N(CC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-phenylpentanamide typically involves the reaction of N-ethyl-2-methylpentanamide with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-2-methyl-N-phenylpentanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-ethyl-2-methyl-N-phenylpentanamide with structurally or functionally related amides, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Chloro and thienyl groups in alachlor and dimethenamid enhance herbicidal activity by increasing electrophilicity and target binding .
- The phenyl group in this compound may improve lipid membrane permeability compared to aliphatic analogs (e.g., Neodecanamide).
Molecular Weight and Solubility: Higher molecular weight in this compound (219 g/mol) vs.
Functional Group Diversity: The diethylaminoethyl group in C₁₄H₂₂N₂O introduces basicity, enabling protonation at physiological pH, a trait absent in the target compound .
Research Findings and Discussion
A. Agrochemical Analogs () :
Chloroacetamides like alachlor and pretilachlor share a 2-chloro substituent critical for inhibiting plant fatty acid biosynthesis. In contrast, this compound lacks this electrophilic group, suggesting non-herbicidal applications unless modified .
B. Branched-Chain Amides () :
Neodecanamide’s branched alkyl chain (C₁₁) confers high hydrophobicity, making it suitable for industrial solvents. The target compound’s linear pentanoyl chain with aromatic substituents may instead favor medicinal chemistry (e.g., kinase inhibitor scaffolds).
C. Pharmacological Potential () :
The tertiary amine in N-[2-(diethylamino)ethyl]-2-phenylacetamide enables interactions with neurotransmitter receptors. While the target compound lacks such groups, its phenyl and ethyl substituents could facilitate π-π stacking or hydrophobic binding in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
